3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The Z-configuration of the exocyclic double bond in the thiazolidinone ring is critical for its stereochemical stability and biological interactions. The substituents—3-ethyl and 2-methoxyethyl groups—enhance its lipophilicity and influence its pharmacokinetic properties, such as membrane permeability and metabolic resistance .
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-20-16(23)12(26-17(20)25)10-11-14(18-7-9-24-2)19-13-6-4-5-8-21(13)15(11)22/h4-6,8,10,18H,3,7,9H2,1-2H3/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFWCJUUQFJUMH-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381711-46-2 | |
| Record name | 3-[(Z)-(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-[(2-METHOXYETHYL)AMINO]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its heterocyclic structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidinone. This unique configuration suggests potential pharmacological activities, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features multiple functional groups that may contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Thiazolidinone | Associated with various pharmacological properties |
| Pyrido[1,2-a]pyrimidine | Core structure linked to diverse biological effects |
| Amino Group | Potential for interaction with biological receptors |
| Thioxo Moiety | Enhances chemical reactivity and biological interactions |
Biological Activity
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds related to thiazolidinones have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin .
- Antioxidant Properties : Similar thiazolidinone derivatives have exhibited strong antioxidant activity, comparable to ascorbic acid .
- Cytotoxicity : Some thiazolidinone derivatives have been evaluated for their cytotoxic potential against various cancer cell lines, showing promising results in inhibiting cell proliferation .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other thiazolidinone derivatives that act as DPP-IV inhibitors .
- Receptor Modulation : The amino group suggests potential for receptor binding, which could modulate signaling pathways related to inflammation or cancer progression.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Antibacterial Activity Study : A study on thiazolidinone derivatives found that certain compounds had MIC values ranging from 0.004 to 0.06 mg/mL against various bacteria, indicating strong antibacterial properties .
- Cytotoxicity Assessment : Research on a related thiazolidinone compound revealed significant cytotoxic effects in vitro against cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Antioxidant Evaluation : In another study, a derivative was shown to possess antioxidant capabilities comparable to known standards, suggesting its potential use in oxidative stress-related conditions .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of This compound . Key areas for future investigation include:
- Detailed pharmacokinetic and pharmacodynamic studies.
- Exploration of structure–activity relationships (SAR) to optimize efficacy.
- Clinical trials to assess safety and therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
The compound shares structural motifs with several derivatives, including:
- 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (Compound A, ): Substituent differences: A phenylethylamino group replaces the 2-methoxyethylamino group, increasing aromaticity and steric bulk. Impact: Enhanced π-π stacking with hydrophobic protein pockets but reduced solubility in polar solvents .
- 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound B, ): Substituent differences: Allyl group at position 3 of the thiazolidinone and ethylamino at position 2 of the pyridopyrimidine. Impact: Increased electrophilicity due to the allyl group, favoring nucleophilic attack in covalent inhibitor mechanisms .
Table 1: Structural Comparison of Key Analogs
<sup>*</sup>Predicted using MolPort-000-693-925 data and ACD/IUPAC tools .
Functional Group Influence on Bioactivity
- Thioxo vs. Oxo Groups: The thioxo group in the target compound (vs. oxo in non-sulfur analogs) increases electron delocalization, enhancing interactions with cysteine residues in enzymatic targets (e.g., kinases or proteases) .
- Methoxyethyl vs. Ethylamino Chains: The 2-methoxyethyl group improves water solubility compared to purely alkyl chains (e.g., ethylamino in Compound B), reducing off-target binding in hydrophobic regions .
Comparative Bioactivity and Target Profiling
Table 2: Bioactivity Profiles
Data derived from clustered bioactivity assays () and thiazolidinone studies ().
Key Findings:
- The target compound exhibits moderate kinase inhibition but superior solubility compared to Compound A, which has stronger kinase binding but poor bioavailability due to high LogP .
- Compound B’s allyl group correlates with reduced antimicrobial potency, likely due to steric hindrance in bacterial target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
